Carbomer 934

Description

Structure

3D Structure

Properties

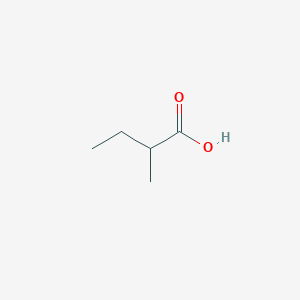

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carbomer 934

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[1][2][3] In its raw form, it presents as a white, fluffy, and hygroscopic powder.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and visual representations of key processes to support researchers and formulation scientists.

Core Physicochemical Properties

This compound's utility in various applications stems from its unique physicochemical characteristics. A summary of these properties is presented below.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

| Property | Specification | Source |

| Appearance | White, fluffy, hygroscopic powder | [1] |

| Molecular Weight | Approximately 3,000,000 g/mol | [4] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis) | [1][5] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s (centipoises) | [1][4] |

| Primary Particle Size | ~0.2 µm in diameter | [1] |

| Flocculated Powder Particle Size | 2-7 µm in diameter | [1] |

| Melting Point | >255°C (decomposes) | [2][6] |

| Boiling Point | 116°C | [2][6] |

| Density | 1.2 g/mL | [2][6] |

Solubility and Swelling Behavior

This compound does not dissolve in a conventional manner but swells significantly in water and other polar solvents to form a gel or dispersion.[1] This swelling is attributed to its three-dimensionally cross-linked microgel structure.[1] The polymer is soluble in water, glycerol, and, following neutralization, in ethanol (B145695) (95%).[1] Neutralization of the carboxylic acid groups with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine) is essential for the formation of a highly viscous gel.[1]

The swelling of this compound is pH-dependent. At low pH, the carboxylic acid groups are protonated, leading to a more compact polymer structure. As the pH increases, the carboxylic acid groups ionize, resulting in electrostatic repulsion between the polymer chains and subsequent uncoiling and swelling of the polymer network.

Rheological Properties

The viscosity of this compound dispersions is a critical parameter for its application as a thickening agent. The viscosity is highly dependent on the concentration of the polymer, the pH of the dispersion, and the presence of ions. Neutralization to a pH of approximately 6-7 results in the maximum viscosity.[7]

Bioadhesive Properties

This compound is known for its strong bioadhesive properties, making it a valuable excipient in mucoadhesive drug delivery systems.[8][] The mechanism of bioadhesion involves the formation of hydrogen bonds and electrostatic interactions between the carboxylic acid groups of the polymer and the mucin glycoproteins of the mucous membranes.[10][11] This adhesion prolongs the residence time of the dosage form at the site of application, potentially leading to improved drug absorption.[][12][13]

Stability and Storage

This compound is a stable and hygroscopic substance.[14] It should be stored in a cool, dry environment in an airtight, corrosion-resistant container.[14] Heating at 104°C for 2 hours does not affect its thickening properties; however, exposure to excessive temperatures can lead to discoloration and reduced stability.[14] Complete decomposition occurs upon heating at 260°C for 30 minutes.[14] Light can cause oxidation, leading to a decrease in the viscosity of its dispersions.[14] This can be mitigated by the addition of water-soluble UV absorbents.[14]

Experimental Protocols

Detailed methodologies for the characterization of key physicochemical properties of this compound are provided below.

Viscosity Measurement

The viscosity of a this compound dispersion is a critical quality control parameter. A typical experimental protocol is as follows:

-

Preparation of Dispersion: Slowly sprinkle a precisely weighed amount of this compound (e.g., to create a 0.5% w/v dispersion) into the vortex of continuously stirred purified water.

-

Hydration: Allow the dispersion to hydrate (B1144303) for a sufficient period (e.g., 1-2 hours) with gentle stirring to ensure complete dispersion and avoid the formation of lumps.

-

Neutralization: Neutralize the dispersion to a target pH (e.g., 7.0 ± 0.2) by the dropwise addition of a suitable base, such as a 10% w/v sodium hydroxide solution, while continuously monitoring the pH with a calibrated pH meter.

-

Viscosity Measurement: Measure the viscosity of the resulting gel using a calibrated rotational viscometer at a controlled temperature (e.g., 25°C). The selection of the spindle and rotational speed should be appropriate for the expected viscosity range to ensure the reading is within the optimal torque range of the instrument.

Carboxylic Acid Content Assay

The carboxylic acid content is determined by a potentiometric titration method:

-

Sample Preparation: Accurately weigh a sample of this compound (previously dried in a vacuum oven) and disperse it in a suitable volume of purified water.

-

Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N) using a potentiometric titrator.

-

Endpoint Determination: The endpoint of the titration is determined from the inflection point of the titration curve.

-

Calculation: The percentage of carboxylic acid groups is calculated based on the volume of titrant consumed, its normality, and the weight of the this compound sample.

Identification via Infrared (IR) Spectroscopy

The identity of this compound can be confirmed using Fourier-transform infrared (FTIR) spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

-

Spectral Acquisition: Record the IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[1] This spectrum should be compared to a reference spectrum of this compound.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships related to the characterization and application of this compound.

Caption: Workflow for determining the viscosity of this compound gels.

Caption: Key interactions in the bioadhesion of this compound.

Caption: Primary factors affecting the viscosity of this compound gels.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. Carbomer934 | 9007-16-3 [chemicalbook.com]

- 4. KEGG DRUG: this compound [genome.jp]

- 5. Carbomer Homopolymer [drugfuture.com]

- 6. CARBOPOL 934 [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbopol 934: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on of bioadhesive property of this compound by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - CD Formulation [formulationbio.com]

An In-depth Technical Guide to Carbomer 934: Molecular Weight and Polymer Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl ethers of sucrose (B13894).[1][2] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical and cosmetic industries as rheology modifiers, thickening agents, suspending agents, and emulsifiers.[3][4] In its raw form, this compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[5][6] This technical guide provides a comprehensive overview of the molecular weight, polymer structure, and key physicochemical properties of this compound, along with detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound's utility is derived from its unique polymer network structure. The high molecular weight and cross-linked nature of the polyacrylic acid chains allow it to swell significantly in water and other polar solvents, forming a gel or dispersion.[5] The carboxylic acid groups along the polymer backbone are key to its functionality, with a content specification of 56.0% to 68.0% on a dried basis.[1][2]

Physicochemical and Rheological Data

The viscosity of this compound dispersions is a critical parameter and is highly dependent on concentration and pH. The following tables summarize key quantitative data for this compound.

| Property | Specification |

| Molecular Weight | High molecular weight polymer; estimated to be approximately 3 x 106 Da. |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis)[1][2] |

| Primary Particle Size | ~0.2 µm in diameter[5] |

| Flocculated Powder Particle Size | 2-7 µm in diameter[5] |

| Concentration (% w/v) | pH | Typical Viscosity (mPa·s) |

| 0.2% | 7.3 - 7.8 | 2,050 - 5,450[7] |

| 0.5% | 7.3 - 7.8 | 30,500 - 39,400[1][7] |

Note: Viscosity is measured using a Brookfield RVT viscometer at 20 rpm and 25°C. The viscosity of Carbomer gels is known to be shear-thinning, meaning it decreases with an increasing shear rate.

Polymer Structure and Synthesis

This compound is synthesized by the polymerization of acrylic acid monomers in the presence of a cross-linking agent, allyl sucrose.[1][4] The polymerization is typically carried out in a solvent such as benzene, although newer grades of Carbomers may use other solvents like ethyl acetate.[1][3] The cross-linking with allyl sucrose creates a three-dimensional network structure.

References

Carbomer 934: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose. It is a synthetic polymer widely utilized in the pharmaceutical, cosmetic, and personal care industries as a thickening, suspending, and emulsifying agent. In its raw form, it appears as a white, fluffy, and hygroscopic powder. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, physicochemical properties, and key experimental protocols relevant to its application in research and drug development.

Chemical Identification and Synonyms

This compound is identified by several chemical registry numbers and a variety of synonyms across different industries and suppliers. The primary CAS (Chemical Abstracts Service) number for this compound is 9007-16-3 . However, the more general CAS number for polyacrylic acid, 9003-01-4 , is also frequently associated with it.

| Identifier Type | Value |

| Primary CAS Number | 9007-16-3[1][2][3][4][5][6] |

| Related CAS Number | 9003-01-4[7][8][9][10][11][12] |

| UNII (Unique Ingredient Identifier) | Z135WT9208[10] |

| Synonyms | Acritamer 934, Carbopol 934, Carbopol® 934, Carboxypolymethylene, Carboxyvinyl polymer, Polyacrylic acid, Pemulen, Ultrez, CARBOMER 934P, CARBOPOL 941, CARBOMER 910[1][3][6][8][10] |

Physicochemical Properties

The functional properties of this compound are dictated by its chemical structure and physical characteristics. The following table summarizes key quantitative specifications for this compound.

| Property | Specification |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis) |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s |

| pH (0.5% water dispersion) | 2.7 - 3.5 |

| Molecular Weight | High molecular weight polymer (approximately 3,000,000) |

| Loss on Drying | Not more than 2.0% |

| Density | Approximately 1.2 g/mL at 25 °C[6] |

| Boiling Point | 116 °C[6] |

Solubility Profile: this compound does not dissolve in a traditional sense but swells significantly in water and other polar solvents to form a gel or dispersion. This swelling is a result of its three-dimensionally cross-linked microgel structure. The polymer is soluble in water, glycerol, and, after neutralization, in ethanol (B145695) (95%). Neutralization of the acidic carboxylic acid groups with a suitable base (e.g., sodium hydroxide, triethanolamine) is crucial for the formation of a highly viscous gel.

Key Experimental Protocols

This section provides detailed methodologies for the characterization and formulation of this compound.

Protocol 1: Determination of Carboxylic Acid Content

This protocol is based on the titrimetric method described in the United States Pharmacopeia (USP) for assaying the carboxylic acid content of this compound.[3]

Materials:

-

This compound sample (previously dried)

-

Deionized water

-

0.25 N Sodium Hydroxide (NaOH) volumetric solution (VS)

-

Potassium Chloride (KCl)

-

Potentiometric titrator with a calomel-glass or silver/silver chloride electrode

-

800-1000 mL beaker

-

Mechanical stirrer with a propeller blade

Procedure:

-

Accurately weigh approximately 400 mg of the previously dried this compound sample.

-

While continuously stirring at approximately 1000 rpm, slowly add the sample to 400 mL of water in an 800-1000 mL beaker. The stirrer shaft should be set at a 60° angle at the side of the beaker, with the propeller near the bottom.

-

Continue stirring for 15 minutes to ensure the polymer is fully dispersed.

-

Turn off the stirrer and allow the dispersion to stand for 30 minutes.

-

Transfer the beaker to a magnetic stirring device and add a magnetic stir bar.

-

Add 1 g of potassium chloride to the dispersion and begin moderate mixing.

-

Titrate the dispersion potentiometrically with 0.25 N NaOH VS. Allow 1 minute for mixing after each addition of the titrant before recording the pH.

-

Calculate the percentage of carboxylic acid groups in the portion of this compound taken.

Protocol 2: Viscosity Measurement of a Neutralized this compound Gel

This protocol outlines the steps to prepare a standardized this compound gel and measure its viscosity using a rotational viscometer.

Materials:

-

This compound sample (previously dried)

-

Deionized water

-

18% w/v Sodium Hydroxide (NaOH) solution

-

Rotational viscometer (e.g., Brookfield RVT) with a suitable spindle

-

800 mL beaker

-

Mechanical stirrer

-

Water bath maintained at 25 ± 2°C

-

pH meter

Procedure:

-

Prepare a 0.5% w/v dispersion of this compound by carefully and slowly adding 2.50 g of the dried polymer to 500 mL of deionized water in an 800 mL beaker, while stirring continuously at 1000 ± 50 rpm.

-

Continue stirring for 15 minutes until a lump-free dispersion is obtained.

-

Place the dispersion in a water bath at 25 ± 2°C for 30 minutes to reach thermal equilibrium.

-

Neutralize the dispersion by slowly adding 18% NaOH solution while gently stirring. Monitor the pH continuously until it is in the range of 7.3–7.8.

-

Return the neutralized gel to the water bath for at least 1 hour to stabilize.

-

Measure the viscosity using a rotational viscometer equipped with a suitable spindle, rotating at 20 rpm.

-

Allow the reading to stabilize for 1 minute before recording the viscosity value in mPa·s.

Protocol 3: Preparation of a this compound-Based Hydrogel for Topical Drug Delivery

This protocol provides a general framework for the formulation of a simple hydrogel using this compound, which can be adapted for the incorporation of various active pharmaceutical ingredients (APIs).

Materials:

-

This compound

-

Deionized water

-

Active Pharmaceutical Ingredient (API)

-

Co-solvent (e.g., ethanol, propylene (B89431) glycol), if required for the API

-

Neutralizing agent (e.g., triethanolamine)

-

Preservative (e.g., methylparaben)

-

Magnetic stirrer and hot plate (if heating is required)

Procedure:

-

Disperse the required amount of this compound (typically 0.5% to 2.0% w/v) in deionized water with constant, gentle stirring using a magnetic stirrer to avoid lump formation.

-

If the API is not water-soluble, dissolve it in a suitable co-solvent.

-

Separately, dissolve the preservative in a small amount of water, with gentle heating if necessary.

-

Once the this compound is fully hydrated and a uniform dispersion is formed, add the preservative solution and the API solution (or the API directly if water-soluble) to the dispersion with continuous stirring.

-

Slowly add the neutralizing agent (e.g., triethanolamine) dropwise while stirring until a transparent, viscous gel is formed and the desired pH (typically 6.5-7.5) is achieved.

-

Allow the gel to stand for several hours to allow any entrapped air bubbles to escape.

Process Visualizations

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Synthesis of this compound

The synthesis of this compound involves the free-radical polymerization of acrylic acid in the presence of a cross-linking agent, typically allyl ethers of sucrose.

Caption: Synthesis of this compound via Free-Radical Polymerization.

Mechanism of Gel Formation

The thickening property of this compound is activated upon neutralization. In an aqueous dispersion, the polymer chains are tightly coiled. The addition of a base neutralizes the acidic carboxylic acid groups, leading to electrostatic repulsion and subsequent uncoiling and swelling of the polymer network.

Caption: Mechanism of this compound Gel Formation upon Neutralization.

Quality Control Workflow

A typical workflow for the quality control of this compound raw material involves a series of tests to confirm its identity, purity, and functional properties.

Caption: Quality Control Workflow for this compound Raw Material.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. mdpi.com [mdpi.com]

- 5. ijlret.com [ijlret.com]

- 6. chemger.com [chemger.com]

- 7. Carbomer 934P [drugfuture.com]

- 8. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 11. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Carbomer 934 Gel Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose, is a cornerstone of pharmaceutical and cosmetic formulations, prized for its efficiency as a gelling agent.[1][2][3] This in-depth technical guide elucidates the core mechanism of its action, providing detailed experimental protocols and quantitative data to support formulation development and research.

Chemical Structure and the Gelling Prerequisite: Neutralization

In its dry, powdered state, this compound consists of tightly coiled, cross-linked polymer chains.[4] The presence of numerous carboxylic acid groups along the polymer backbone confers a mildly acidic nature to its aqueous dispersions.[5] The key to unlocking its potent gelling capability lies in the neutralization of these acidic groups.[4][6]

Upon dispersion in water, the polymer particles begin to hydrate (B1144303) and swell slightly.[4][7] However, significant viscosity increase and gel formation only occur upon neutralization with a suitable base, such as sodium hydroxide (B78521) or triethanolamine (B1662121) (TEA).[1][8][9] This neutralization reaction deprotonates the carboxylic acid groups, leaving negatively charged carboxylate ions along the polymer backbone.[4]

The subsequent electrostatic repulsion between these numerous negative charges forces the polymer chains to uncoil and expand, leading to a massive increase in the hydrodynamic volume of the polymer network.[4][10] This uncoiling and swelling entraps water molecules within the three-dimensional polymer matrix, resulting in the formation of a highly viscous gel.[7][11] The degree of viscosity is directly related to the extent of neutralization, with maximum viscosity typically achieved within a pH range of 6 to 11.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, critical for formulation design and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Reference |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on a dried basis) | [1][3][13] |

| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | [1][3][13] |

| Primary Particle Size | ~0.2 µm in diameter | [1] |

| Flocculated Powder Particle Size | 2-7 µm in diameter | [1] |

Table 2: Effect of pH on this compound Gel Viscosity

| pH Range | Viscosity | Reference |

| < 4 | Low | [14] |

| 4 - 6 | Increasing | [7][14] |

| 6 - 11 | Maximum | [12] |

| > 11 | Decreasing | [5] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound gels are provided below.

Preparation of a 1% w/w this compound Gel

This protocol outlines the direct dispersion method for preparing a standard hydroalcoholic gel.

Methodology:

-

Dispersion: Gently and slowly sprinkle 1 gram of this compound into the vortex of 70 grams of purified water under constant, moderate agitation using a magnetic stirrer or overhead mixer. This gradual addition is crucial to prevent the formation of clumps.[12][15]

-

Hydration: Continue stirring the dispersion until all particles are fully hydrated and a uniform, lump-free mixture is achieved. This may take a significant amount of time.

-

Incorporation of Other Ingredients (if any): If formulating a drug product, the active pharmaceutical ingredient (API), often dissolved in a suitable solvent like ethanol, can be added to the aqueous dispersion at this stage with continued stirring.[15]

-

Neutralization: While continuously stirring, add a neutralizing agent, such as triethanolamine (TEA) or a sodium hydroxide solution, dropwise to the dispersion.[16][17]

-

Gel Formation: Monitor the pH of the dispersion. As the pH approaches neutrality (typically pH 6-7), a dramatic increase in viscosity will be observed, and a clear gel will form.[16]

-

Final Mixing: Once the desired pH and viscosity are achieved, cease the addition of the neutralizing agent and continue stirring briefly to ensure homogeneity of the final gel.

Viscosity Measurement

The viscosity of the prepared this compound gel is a critical quality attribute.

Methodology:

-

Sample Preparation: Prepare a 0.5% w/w aqueous dispersion of this compound as described in the protocol above.

-

Neutralization: Neutralize the dispersion to a pH of 7.3 - 7.8 with an 18% solution of sodium hydroxide.[5]

-

Equilibration: Allow the neutralized gel to equilibrate to a constant temperature of 25°C ± 0.1°C in a water bath.

-

Measurement: Use a rotational viscometer (e.g., Brookfield type) with an appropriate spindle and rotational speed to measure the viscosity. The selection of the spindle and speed should be such that the torque reading is within the recommended range for the instrument.

-

Reporting: Record the viscosity in millipascal-seconds (mPa·s).

Determination of Swelling Index

The swelling index provides a measure of the water-holding capacity of the this compound gel.

Methodology:

-

Initial Weight: Accurately weigh a specific amount of the prepared and dried this compound gel (Wo).[18]

-

Immersion: Place the weighed gel sample in a beaker containing a known volume of a swelling medium (e.g., purified water or a buffer solution of a specific pH).

-

Incubation: Keep the beaker at a constant temperature (e.g., 37°C) and allow the gel to swell for a predetermined period.

-

Final Weight: After the specified time, carefully remove the swollen gel, gently blot the surface with filter paper to remove excess water, and weigh it (Wt).[18]

-

Calculation: Calculate the swelling index using the following formula:[18] Swelling Index (%) = [(Wt - Wo) / Wo] × 100

Conclusion

The gelling mechanism of this compound is a well-understood process rooted in the principles of polymer chemistry and electrostatics. By controlling the concentration and, most importantly, the degree of neutralization, formulators can precisely manipulate the rheological properties of this compound gels to achieve the desired product performance. The provided data and protocols offer a solid foundation for the rational design and characterization of gel-based formulations for pharmaceutical and cosmetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. iajps.com [iajps.com]

- 5. ijlret.com [ijlret.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. CAS 9007-16-3: this compound | CymitQuimica [cymitquimica.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. THE PCCA BLOG | Choosing an Appropriate Gelling Agent for Your Co [pccarx.com]

- 13. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 14. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 15. scielo.br [scielo.br]

- 16. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Solubility of Carbomer 934 in Water and Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Carbomer 934, a high-molecular-weight polymer of acrylic acid, in water and various polar solvents. This compound is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its thickening, suspending, and emulsifying properties. Understanding its behavior in different solvent systems is critical for formulation development, product performance, and stability.

The Nature of this compound "Solubility": Swelling and Dispersion

Contrary to traditional solutes, this compound does not form a true solution in water and polar solvents. Instead, it undergoes a process of significant swelling to form a highly viscous hydrogel or dispersion.[1][2][] This is attributed to its cross-linked, three-dimensional microgel structure.[2] The individual polymer particles absorb the solvent, expand, and create a network that entraps the solvent molecules, leading to the characteristic gel-like consistency. Therefore, when discussing the "solubility" of this compound, it is more accurate to refer to its dispersibility and swelling capacity.

The primary mechanism driving this phenomenon is the ionization of the carboxylic acid groups along the polymer backbone. In its dry, acidic form, the polymer chains are tightly coiled. Upon dispersion in a polar solvent and subsequent neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), the carboxylic acid groups become ionized.[4] The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and expand, leading to a dramatic increase in viscosity and the formation of a stable gel matrix.[4]

Quantitative Data on this compound Dispersion and Swelling

Direct quantitative solubility data for this compound in the traditional sense (e.g., g/100 mL) is not widely reported due to its swelling nature. Instead, the extent of its "solubility" or interaction with a solvent is typically characterized by the resulting viscosity of the dispersion and its swelling ratio.

Viscosity of Aqueous this compound Dispersions

The viscosity of a neutralized this compound dispersion is a critical parameter indicating the extent of polymer chain hydration and entanglement. It is highly dependent on concentration and pH.

| Concentration (% w/v) | pH | Neutralizing Agent | Viscosity (mPa·s) | Reference(s) |

| 0.2 | 7.3 - 7.8 | Sodium Hydroxide | 13,000 - 30,000 | [] |

| 0.5 | 7.3 - 7.8 | Sodium Hydroxide | 30,500 - 39,400 | [5][6] |

| 1.0 | Not Specified | Not Specified | 40,000 - 60,000 | [] |

Swelling Behavior of this compound in Aqueous Media

The swelling of this compound is significantly influenced by the pH of the medium. In acidic conditions, the carboxylic acid groups are protonated, leading to minimal swelling. As the pH increases towards neutrality and beyond, deprotonation occurs, leading to increased electrostatic repulsion and a substantial increase in the swelling ratio.[7]

| Medium | pH | Swelling Behavior | Reference(s) |

| Acidic Medium | 1.2 | Low swelling | [7] |

| Basic Medium | 7.4 | High swelling | [7] |

Studies have shown that the dynamic swelling of this compound-based hydrogels increases with increasing polymer concentration at both acidic and basic pH, with significantly greater swelling observed at pH 7.4.[7]

Solubility and Dispersion in Other Polar Solvents

This compound is also capable of swelling in other polar solvents, although its behavior can be influenced by the solvent's polarity and its ability to interact with the polymer's carboxylic acid groups.

-

Glycerol (B35011): this compound is soluble in glycerol.[]

-

Ethanol (95%): After neutralization, this compound is soluble in 95% ethanol.[2] The presence of alcohol can influence the viscosity of the resulting gel.[8]

-

Propylene (B89431) Glycol: Can be used as a solvent, often in combination with water and/or alcohol.[9]

-

Mixed Solvent Systems: The viscoelastic properties of neutralized Carbomer 934P (a pharmaceutical grade of this compound) gels in ternary mixtures of propylene glycol, glycerol formal, and water are highly dependent on the water content. An increase in water content from 10% to 80% can lead to a 3-4 order of magnitude increase in the dynamic moduli (G' and G''), transforming the system from a low-viscosity solution to an elastic gel.[4]

Experimental Protocols

Determination of Viscosity of a this compound Dispersion (Based on USP-NF Method)

This protocol outlines the standardized method for determining the viscosity of a neutralized this compound dispersion.

-

Preparation of the Dispersion:

-

Slowly add 2.5 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of purified water in a 1000-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be at a 60° angle and positioned to one side of the beaker, with the propeller near the bottom.

-

Ensure the addition is complete within 45-90 seconds. Continue stirring for 15 minutes to break up any loose aggregates.

-

-

Hydration:

-

Remove the stirrer and place the beaker containing the dispersion in a water bath at 25 ± 2°C for 30 minutes.

-

-

Neutralization:

-

Re-insert the stirrer to a depth that avoids drawing air into the dispersion. While stirring at 300 ± 10 rpm, titrate the dispersion with an 18% (w/v) sodium hydroxide solution to a pH between 7.3 and 7.8. The endpoint should be determined potentiometrically.

-

Allow 2 to 3 minutes for the final pH to stabilize. If the pH exceeds 7.8, the mucilage should be discarded and a new preparation made with a smaller amount of sodium hydroxide.

-

-

Final Equilibration:

-

Return the neutralized mucilage to the 25°C water bath for 1 hour.

-

-

Viscosity Measurement:

-

Perform the viscosity determination promptly after the 1-hour equilibration.

-

Use a suitable rotational viscometer equipped with a spindle as specified in the relevant pharmacopeia (e.g., USP-NF).

-

With the spindle rotating at 20 rpm, record the scale reading.

-

Calculate the viscosity in millipascal-seconds (mPa·s) by multiplying the scale reading by the constant for the specific spindle and speed used.[10][11]

-

Determination of Swelling Ratio

This protocol provides a general method for determining the swelling ratio of this compound in a given solvent.

-

Sample Preparation:

-

Accurately weigh a specific amount of dry this compound powder (W_d).

-

-

Immersion:

-

Place the weighed polymer in a container with a sufficient amount of the desired polar solvent.

-

-

Equilibrium Swelling:

-

Allow the polymer to swell for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

-

Measurement of Swollen Weight:

-

Carefully remove the swollen gel from the solvent.

-

Blot the surface gently with filter paper to remove excess surface solvent.

-

Weigh the swollen gel (W_s).

-

-

Calculation of Swelling Ratio:

-

The swelling ratio (SR) can be calculated using the following formula: SR = (W_s - W_d) / W_d

-

Visualizations

Swelling and Dispersion Mechanism of this compound

Caption: Swelling and dispersion mechanism of this compound in a polar solvent upon neutralization.

Experimental Workflow for Characterizing this compound "Solubility"

References

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. Carbomer 940 / 934 / all Grade – Pristine Pharmachem [pristinepharmachem.com]

- 4. Viscoelastic properties of polyacrylic acid gels in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [doi.usp.org]

- 6. scielo.br [scielo.br]

- 7. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. THE PCCA BLOG | Choosing an Appropriate Gelling Agent for Your Co [pccarx.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. uspbpep.com [uspbpep.com]

safety and toxicity profile of Carbomer 934 for lab use

An In-Depth Technical Guide to the Safety and Toxicity Profile of Carbomer 934 for Laboratory Use

Introduction

This compound is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose[1]. It is a synthetic, white, fluffy powder frequently used in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent[1][2][3]. In a laboratory setting, particularly in drug development and formulation science, a thorough understanding of its safety and toxicity profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides a comprehensive overview of the toxicological data for this compound, details relevant experimental protocols, and outlines safe handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a hygroscopic and stable substance[4][5]. While stable at elevated temperatures for short durations, it can undergo discoloration and loss of stability with excessive heat[5]. It is important to note that aqueous dispersions of this compound can support microbial growth if not preserved[5].

-

CAS Number: 9003-01-4[6]

-

Solubility: Soluble in water[7]

-

Stability: The product is stable under normal conditions[8]. It is hygroscopic and may absorb moisture from the air[4].

Toxicological Profile

This compound is generally considered to have a low toxicity profile, particularly in topical applications[3][9]. However, as with any chemical substance, understanding its potential hazards is crucial for safe laboratory use.

Acute Toxicity

Acute oral toxicity studies in various animal models indicate a low order of toxicity. The median lethal dose (LD50) values are summarized in the table below.

Table 1: Acute Oral Toxicity of this compound

| Animal Model | LD50 (mg/kg) | Reference(s) |

| Rat | 2500 - 4100 | [4][10][11] |

| Mouse | 4550 - 4600 | [4][7][11] |

| Guinea Pig | 2000 - 2500 | [7][11] |

| Dog | >8000 | [11] |

Skin and Eye Irritation

Studies on the irritant effects of this compound on the skin and eyes have shown it to be a minimal to moderate irritant.

Table 2: Skin and Eye Irritation Data

| Test Type | Species | Results | Reference(s) |

| Skin Irritation | Rabbit | Minimal skin irritation. Not classified as a primary skin irritant. | [2][6] |

| Eye Irritation | Rabbit | Zero to moderate eye irritation. Particles may cause smarting. | [2][6] |

Clinical studies in humans have demonstrated that carbomers have a low potential for skin irritation and sensitization, even at high concentrations[2]. This compound has also shown a low potential for phototoxicity and photo-contact allergenicity[2].

Chronic Toxicity, Mutagenicity, and Carcinogenicity

Information on the long-term effects of this compound is limited.

-

Chronic Toxicity: Sub-chronic feeding studies in rats and dogs with this compound resulted in lower than normal body weights, but no significant pathological changes were observed[2]. However, dogs chronically fed Carbomer 934P exhibited gastrointestinal irritation and pigment deposition in the Kupffer cells of the liver[2].

-

Inhalation: While specific data for this compound is sparse, long-term inhalation studies on a related substance, sodium polyacrylate dust, in rats resulted in lung effects such as inflammation and hyperplasia[6]. Therefore, inhalation of respirable dust should be minimized.

-

Mutagenicity: No mutagenic effects have been reported in the available literature[4][8].

-

Carcinogenicity: this compound is not listed as a carcinogen by the IARC, NTP, or California Proposition 65[4]. The IARC's overall carcinogenic evaluation places it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans[12].

Experimental Protocols

The toxicological data presented are derived from standardized experimental protocols, primarily using animal models.

Acute Oral Toxicity Study (General Protocol)

This test is typically conducted following OECD Guideline 401 or similar methodologies.

-

Animal Model: Rats, mice, or guinea pigs are commonly used.

-

Procedure: A single, high dose of this compound is administered orally to a group of animals.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoint: The LD50, the dose at which 50% of the test animals die, is calculated.

Skin Irritation Test (Draize Test)

This protocol is based on the method developed by Draize.

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A small amount of this compound is applied to a shaved patch of the rabbit's skin. The area is then covered with a gauze patch.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours).

-

Scoring: The severity of the skin reaction is scored, and an overall irritation index is determined.

Eye Irritation Test (Draize Test)

This protocol also follows the Draize method.

-

Animal Model: Albino rabbits are used.

-

Procedure: A small amount of this compound is instilled into one eye of the rabbit. The other eye serves as a control.

-

Observation: The eye is examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at various time points.

-

Scoring: The ocular lesions are scored to determine the level of irritation.

Laboratory Safety and Handling

Adherence to proper safety protocols is essential when working with this compound powder in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to keep airborne dust levels to a minimum[7][13].

-

Eye Protection: Wear safety glasses with side shields or goggles[4][7].

-

Skin Protection: Use chemical-resistant gloves and a lab coat or long-sleeved clothing[4][7].

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use an approved/certified respirator[4][7].

Safe Handling and Storage

-

Dust Control: Avoid conditions that create dust. Use wet sweeping compound or water to clean up spills and avoid raising dust[6].

-

Static Electricity: Ground containers and transfer equipment to prevent static electric sparks, as the material can form an explosive dust-air mixture[6].

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers[5][7]. Keep away from incompatible materials such as strong bases and oxidizing agents[4][6].

-

Hygiene: Practice good industrial hygiene. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][13].

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open[4][8]. Seek medical attention if irritation persists.

-

Skin Contact: Wash the affected area immediately with plenty of soap and water[4][8].

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4][13].

-

Ingestion: Do not induce vomiting. Loosen tight clothing and seek immediate medical attention[4][8].

Visualizations: Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and the logical relationships of potential hazards associated with this compound.

Caption: Experimental workflow for safely handling this compound powder in a lab.

Caption: Logical relationships of potential hazards associated with this compound.

Conclusion

This compound is a substance with a generally low order of toxicity, making it a safe material for use in laboratory and pharmaceutical applications when handled correctly. The primary hazards are associated with its physical form as a fine powder, leading to risks of eye and respiratory tract irritation from airborne dust, and a potential for dust explosion under specific conditions. Chronic effects appear minimal based on available data, and there is no evidence of mutagenicity or carcinogenicity. By adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, researchers can effectively mitigate the risks associated with handling this compound.

References

- 1. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 2. Carbomer products Toxicity and Safety report [nmcarbomer.com]

- 3. iajps.com [iajps.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. This compound - CD Formulation [formulationbio.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound, 9007-16-3 [thegoodscentscompany.com]

- 12. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Fundamental Characteristics of Carbomer 934 Powder

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a synthetic, white, fluffy, and hygroscopic powder widely utilized in the pharmaceutical and cosmetic industries as a primary excipient.[1][2] Its principal applications include use as a suspending agent, viscosity enhancer, and emulsifier in a variety of liquid and semi-solid dosage forms such as gels, creams, and ophthalmic preparations.[3] The versatility of this compound stems from its ability to form viscous hydrogels at low concentrations upon neutralization.[2]

Physicochemical Properties

This compound is a polyacrylic acid polymer.[2] While its exact molecular weight is variable, it is a high molecular weight polymer.[1][2] The empirical formula for the repeating acrylic acid monomer is (C3H4O2)n.[3] The powder is acidic in nature, with a 0.5% aqueous dispersion exhibiting a pH of approximately 2.8 to 3.2.[2]

Table 1: General Physicochemical Characteristics of this compound Powder

| Property | Value | References |

| Appearance | White to off-white, fluffy, hygroscopic powder | [1][4] |

| Molecular Formula (monomer) | (C3H4O2)n | [3] |

| CAS Number | 9003-01-4, 9007-16-3 | [3][5] |

| Solubility | Swells in water and other polar solvents after dispersion and neutralization. | [1] |

| pH of 0.5% Aqueous Dispersion | 2.8 - 3.2 | [2] |

| Carboxylic Acid Content | 56.0% - 68.0% (dried substance) | [1] |

| Density | Approximately 1.4 g/cm³ | [1] |

| Melting Point | Decomposes at temperatures >255°C | [4] |

Rheological Properties

The most critical characteristic of this compound is its ability to impart high viscosity to aqueous solutions. The viscosity is highly dependent on the concentration of the polymer and the pH of the solution. In its acidic form, the polymer chains are tightly coiled. Upon neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer segments. This repulsion causes the polymer chains to uncoil and expand, resulting in a significant increase in viscosity and the formation of a gel network.[2][6]

Table 2: Viscosity of Neutralized this compound Aqueous Dispersions

| Concentration (% w/v) | Viscosity (mPa·s or cP) | pH | References |

| 0.5% | 30,500 - 39,400 | ~7.3 | [1] |

| 0.5% | Increases with pH, peaking around pH 6-7 | 6.0 | [7] |

| Various | Exhibits shear-thinning (pseudoplastic) behavior | Neutralized | [7] |

The rheological behavior of this compound gels is non-Newtonian and typically exhibits shear-thinning properties, where the viscosity decreases with an increasing shear rate.[7] This is a desirable property for many topical formulations, allowing for easy spreading during application while maintaining a high viscosity at rest to ensure stability.

Thermal Stability

This compound is a thermally stable substance under normal storage conditions.[3] It can withstand heating at 104°C for 2 hours without a significant loss of its thickening properties. However, prolonged exposure to excessive temperatures can lead to discoloration and a reduction in stability. Complete decomposition occurs upon heating at 260°C for 30 minutes.[3]

Experimental Protocols

Preparation of this compound Hydrogel (0.5% w/v)

Objective: To prepare a neutralized aqueous gel of this compound.

Materials:

-

This compound powder

-

Purified water

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v) or Triethanolamine (TEA)

-

Beaker

-

Overhead stirrer or magnetic stirrer

-

pH meter

Methodology:

-

Weigh the required amount of this compound powder.

-

Add the purified water to a beaker of appropriate size.

-

While continuously stirring the water to create a vortex, slowly and carefully sprinkle the this compound powder onto the surface of the water to prevent clumping.

-

Continue stirring until the powder is fully dispersed and hydrated. This may take a significant amount of time, and the dispersion will appear translucent and acidic.[8]

-

Slowly add the neutralizing agent (e.g., NaOH solution or TEA) dropwise while monitoring the pH with a calibrated pH meter.

-

Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.5) is reached.

-

A significant increase in viscosity will be observed as the gel forms.

-

Allow the gel to stand for some time to ensure complete hydration and to eliminate any entrapped air bubbles.

Viscosity Measurement

Objective: To determine the viscosity of a this compound hydrogel.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindle

Methodology:

-

Prepare the this compound hydrogel as described above and allow it to equilibrate to a constant temperature (e.g., 25°C).

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.

-

Immerse the spindle into the gel, ensuring it is submerged to the marked level and that there are no air bubbles trapped beneath the spindle.

-

Allow the system to stabilize for a defined period.

-

Record the viscosity reading from the viscometer.

-

Measurements can be taken at various rotational speeds to evaluate the shear-thinning behavior of the gel.[9]

Swelling Index Determination

Objective: To quantify the swelling capacity of this compound.

Methodology:

-

Accurately weigh a specific amount of dry this compound powder (Wd).

-

Place the powder in a porous bag (e.g., a tea bag) and immerse it in a beaker containing a specific medium (e.g., purified water or a buffer solution of a particular pH).

-

At predetermined time intervals, remove the bag, carefully blot the excess surface water, and weigh the swollen polymer (Ws).

-

The swelling index is calculated using the following formula: Swelling Index = (Ws - Wd) / Wd

The swelling of this compound is highly pH-dependent, with significantly higher swelling observed in neutral or alkaline media compared to acidic media.[10][11]

References

- 1. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 2. iajps.com [iajps.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. CARBOPOL 934 [chembk.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. Carbomer Homopolymer [drugfuture.com]

- 9. ijlret.com [ijlret.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Carbomer 934 Cross-Linked with Allyl Ethers of Sucrose

This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2][3][4][5] Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, experimental protocols, and functional mechanisms of this compound.

Introduction

This compound is a synthetic, high molecular weight polymer belonging to the Carbomer family of cross-linked polyacrylic acid polymers.[1][6] In its raw form, it is a white, fluffy, hygroscopic powder.[1][4] It is widely utilized in the pharmaceutical and cosmetic industries as a primary thickening, suspending, and emulsifying agent.[1][4] Its ability to absorb and retain large amounts of water allows it to swell significantly, forming stable gels and viscous solutions.[7]

Chemical Structure and Synthesis

This compound is synthesized by the cross-linking of poly(acrylic acid) with allyl ethers of sucrose.[8][9][10] This cross-linking is responsible for its high viscosity and gel-forming properties. The polymerization is typically carried out in a benzene (B151609) solvent.[8][9][10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Appearance | White, fluffy, hygroscopic powder | [1][4] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][2][3][4][5] |

| Molecular Weight | High molecular weight polymer (approx. 3,000,000) | [1][11] |

| Primary Particle Size | ~0.2 µm in diameter | [1] |

| Flocculated Powder Particle Size | 2-7 µm in diameter | [1] |

Table 2: Viscosity Profile

| Condition | Viscosity (mPa·s) | References |

| 0.5% neutralized aqueous dispersion at 25°C | 30,500 - 39,400 | [1][2][3][4][5] |

| Effect of pH | Viscosity increases with pH, peaking around pH 6-7.[12] | [12] |

| Effect of Concentration | Viscosity increases with increasing this compound concentration.[12] | [12] |

Table 3: Solubility and Swelling

| Solvent | Solubility/Behavior | References |

| Water | Swells significantly to form a gel or dispersion.[1][4] | [1][4] |

| Glycerol | Soluble | [1] |

| Ethanol (95%) | Soluble after neutralization | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Preparation of this compound Gel (1% w/v)

-

Dispersion: Gently disperse 1 gram of this compound into 100 mL of purified water with constant stirring using a magnetic stirrer to avoid lump formation.[7][13][14]

-

Hydration: Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure complete swelling of the polymer.[14]

-

Neutralization: Slowly add a neutralizing agent, such as triethanolamine, dropwise while stirring until the desired pH (typically 6.5-7.5) is reached, resulting in the formation of a clear, viscous gel.[13][15]

Viscosity Measurement

-

Sample Preparation: Prepare a 0.5% aqueous dispersion of this compound and neutralize it to a pH between 7.3 and 7.8 with a suitable base (e.g., 18% sodium hydroxide (B78521) solution).[2]

-

Instrumentation: Use a rotational viscometer equipped with a suitable spindle.

-

Measurement: Equilibrate the sample to 25 ± 0.2°C.[2] Measure the viscosity at a defined rotational speed (e.g., 20 rpm).[2]

Determination of Swelling Ratio

-

Sample Preparation: Accurately weigh a specific amount of dry this compound powder.

-

Immersion: Immerse the weighed sample in a known volume of distilled water or a specific buffer solution at a controlled temperature.

-

Equilibrium: Allow the sample to swell until equilibrium is reached (i.e., no further weight change is observed).[16]

-

Measurement: Carefully remove the swollen gel, blot excess surface water, and weigh the swollen sample.[16]

-

Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd Where:

-

Ws = weight of the swollen gel

-

Wd = initial weight of the dry polymer

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the this compound sample as a potassium bromide (KBr) pellet or analyze it directly using an attenuated total reflectance (ATR) accessory.

-

Analysis: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[17]

-

Interpretation: Identify characteristic peaks, such as the broad O-H stretching vibration of the carboxylic acid groups around 3400 cm⁻¹ and the strong C=O stretching vibration of the ester groups around 1710 cm⁻¹.[6]

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of this compound in a TGA sample pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Interpretation: Analyze the resulting weight loss curve to determine the thermal stability and decomposition profile of the polymer.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Seal a small, accurately weighed amount of this compound in an aluminum DSC pan.

-

Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) over a specific temperature range, measuring the heat flow relative to an empty reference pan.

-

Interpretation: Analyze the DSC thermogram to identify thermal events such as glass transition temperature (Tg) and decomposition.

-

Mechanisms of Action

Bioadhesion

This compound exhibits strong bioadhesive properties, which are crucial for its application in drug delivery systems designed to adhere to mucosal surfaces.[17][18][19][20] The primary mechanism of bioadhesion involves the formation of non-covalent bonds, primarily hydrogen bonds, between the carboxylic acid groups of the Carbomer and the mucin glycoproteins present in the mucus layer.[18] This interaction increases the residence time of the formulation at the site of application, thereby enhancing drug absorption.[18]

Drug Release

Drug release from this compound matrices is a complex process influenced by factors such as polymer concentration, drug solubility, and the pH of the dissolution medium.[1][9][11][21] The primary mechanisms involved are drug diffusion through the swollen hydrogel matrix and erosion of the polymer matrix.[1][21] The release kinetics can vary from Fickian diffusion to anomalous (non-Fickian) transport, and in some cases, can approach zero-order release, which is desirable for controlled drug delivery.[1][11][21]

Safety and Toxicology

This compound is generally considered safe for use as a cosmetic and pharmaceutical ingredient.[6][22] Acute oral toxicity studies in animals have shown it to have low toxicity.[22] It has a low potential for skin irritation and sensitization.[22] However, inhalation of the powder may cause respiratory irritation.[23]

Applications

This compound is extensively used in a variety of pharmaceutical and cosmetic formulations, including:

-

Topical Gels and Creams: As a primary thickening and emulsifying agent.[1][24]

-

Oral Suspensions: To increase viscosity and suspend active ingredients.

-

Ophthalmic Preparations: To increase the residence time of drugs in the eye.[25]

-

Mucoadhesive Drug Delivery Systems: For buccal, nasal, and vaginal drug delivery.[8]

-

Controlled-Release Oral Tablets: As a matrix-forming polymer to control the rate of drug release.[8][9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. uspbpep.com [uspbpep.com]

- 3. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [doi.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]

- 10. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 11. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 15. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study on of bioadhesive property of this compound by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Carbomer products Toxicity and Safety report [nmcarbomer.com]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. phexcom.com [phexcom.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Rheology and Flow Properties of Carbomer 934

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological and flow properties of Carbomer 934, a high molecular weight cross-linked polymer of acrylic acid. Widely utilized in the pharmaceutical and cosmetic industries, its unique characteristics as a thickening, suspending, and emulsifying agent are critically dependent on its rheological behavior. This document delves into the quantitative aspects of this compound rheology, details the experimental protocols for its characterization, and provides visual representations of the underlying mechanisms and experimental workflows.

Core Rheological and Flow Properties of this compound

This compound is a synthetic polymer that, in its raw form, is a white, fluffy powder.[1] When dispersed in an aqueous medium, the polymer particles hydrate (B1144303) and swell.[2] The significant increase in viscosity and the development of its characteristic rheological properties are primarily achieved through the neutralization of the acidic carboxylic acid groups with a suitable base, such as triethanolamine (B1662121) (TEA) or sodium hydroxide (B78521) (NaOH).[3][4] This neutralization leads to the uncoiling and expansion of the polymer chains due to electrostatic repulsion, forming a highly viscous gel network.[5]